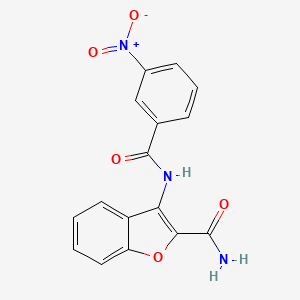

3-(3-Nitrobenzamido)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives involves 8-aminoquinoline directed C–H arylation and transamidation chemistry . Palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold in high efficiency . Directing group cleavage and further diversification of the C3-arylated benzofuran products are then achieved in a single synthetic operation through the utilization of a one-pot, two-step transamidation procedure .Chemical Reactions Analysis

Benzofuran compounds undergo various chemical reactions. For example, they can undergo palladium-catalyzed cross-coupling reactions . They can also be synthesized via a microwave-assisted Perkin rearrangement reaction and a modified Finkelstein halogen-exchange used to facilitate N-alkylation .Applications De Recherche Scientifique

Antiviral Activity

3-(3-Nitrobenzamido)benzofuran-2-carboxamide has garnered attention due to its antiviral properties. Specifically, it shows promise against hepatitis C virus (HCV). Researchers have identified it as a potential therapeutic drug for managing HCV infections .

Anticancer Potential

Benzofuran derivatives, including 3-(3-Nitrobenzamido)benzofuran-2-carboxamide, have been explored as anticancer agents. Their unique scaffold structures make them interesting candidates for cancer treatment. Further studies are needed to elucidate their mechanisms of action and optimize their efficacy .

Free Radical Cyclization Cascade

Recent advancements in synthetic methods have led to the discovery of complex benzofuran derivatives. Notably, a unique free radical cyclization cascade allows the construction of challenging polycyclic benzofuran compounds. Researchers have successfully synthesized intricate benzofuran rings using this approach .

Proton Quantum Tunneling Synthesis

Another innovative method involves constructing benzofuran rings through proton quantum tunneling. This technique offers advantages such as high yield and minimal side reactions. It facilitates the creation of complex benzofuran ring systems, which may have diverse applications .

Natural Product Sources

Benzofuran compounds are ubiquitous in nature. They are found in various higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources serve as inspiration for drug discovery and provide valuable starting points for chemical synthesis .

Structure-Activity Relationship (SAR) Studies

Researchers have investigated the relationship between the bioactivities of benzofuran derivatives and their structural features. Understanding SAR helps optimize drug design and predict biological effects. By analyzing the chemical structures of these compounds, scientists can tailor their properties for specific applications .

Orientations Futures

Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Given the vast number of applications of benzofuran-based drugs in today’s medicine, there exists considerable interest for novel synthetic methodologies that can grant expedient access to new kinds of benzofuran derivatives .

Propriétés

IUPAC Name |

3-[(3-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O5/c17-15(20)14-13(11-6-1-2-7-12(11)24-14)18-16(21)9-4-3-5-10(8-9)19(22)23/h1-8H,(H2,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCHKZWJLLGDOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2561215.png)

![ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2561217.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2561221.png)

![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)